molecular formula C24H28N2O6S7 B14430666 Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester CAS No. 79438-69-0

Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

Cat. No.: B14430666
CAS No.: 79438-69-0
M. Wt: 665.0 g/mol
InChI Key: KXESUBUHFLEXHK-UHFFFAOYSA-N
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Description

Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves multiple steps. One common method includes the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates, which can also yield carbamate esters . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl [ (dibutylamino)thio]methyl carbamate
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuryl [ (dibutylamino)thio]methylcarbamate

Uniqueness

Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester stands out due to its unique structure, which imparts specific chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill .

Properties

CAS No.

79438-69-0

Molecular Formula

C24H28N2O6S7

Molecular Weight

665.0 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]heptasulfanyl]-N-methylcarbamate

InChI

InChI=1S/C24H28N2O6S7/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-35-37-39-38-36-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3

InChI Key

KXESUBUHFLEXHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSSSSSSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C

Origin of Product

United States

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